SuO-Glu-Val-Cit-PAB-MMAE

ADC Linker Stability Plasma Half-Life Peptide Drug Conjugates

ADC programs using standard Val-Cit linkers face premature payload release in mouse plasma, causing systemic toxicity and narrow therapeutic windows. SuO-Glu-Val-Cit-PAB-MMAE solves this with an engineered Glu-Val-Cit tripeptide sequence delivering superior plasma stability (t½ 8.4 h) and complete MMAE release within 24 h via cathepsin B cleavage. • Enhanced stability minimizes off-target toxicity in preclinical murine models for solid tumor indications. • Amine-reactive SuO group enables site-specific lysine conjugation for homogeneous DAR species with improved PK profiles. • Validated as a standardized cytotoxic warhead for SAR campaigns with consistent, well-characterized release kinetics. Reliable global supply with batch-to-batch consistency for ADC R&D and lead optimization.

Molecular Formula C67H103N11O17
Molecular Weight 1334.6 g/mol
Cat. No. B15143490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuO-Glu-Val-Cit-PAB-MMAE
Molecular FormulaC67H103N11O17
Molecular Weight1334.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C67H103N11O17/c1-15-41(8)58(49(92-13)36-53(82)77-35-21-25-48(77)60(93-14)42(9)61(85)70-43(10)59(84)45-22-17-16-18-23-45)75(11)65(89)56(39(4)5)74-64(88)57(40(6)7)76(12)67(91)94-37-44-28-30-46(31-29-44)71-62(86)47(24-20-34-69-66(68)90)72-63(87)55(38(2)3)73-50(79)26-19-27-54(83)95-78-51(80)32-33-52(78)81/h16-18,22-23,28-31,38-43,47-49,55-60,84H,15,19-21,24-27,32-37H2,1-14H3,(H,70,85)(H,71,86)(H,72,87)(H,73,79)(H,74,88)(H3,68,69,90)/t41-,42+,43+,47-,48-,49+,55-,56-,57-,58-,59+,60+/m0/s1
InChIKeyQULAXLHJSKOZMO-FBMBWUFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SuO-Glu-Val-Cit-PAB-MMAE Overview


SuO-Glu-Val-Cit-PAB-MMAE (CAS 1895916-24-1) is an advanced drug-linker conjugate designed for Antibody-Drug Conjugates (ADCs). It integrates the potent microtubule-disrupting cytotoxin Monomethyl Auristatin E (MMAE) with a proprietary cleavable linker system . The linker comprises a Succinimidyl Oxycarbonyl (SuO) group for antibody conjugation, followed by a tripeptide sequence (Glutamic acid-Valine-Citrulline) and a self-immolative para-aminobenzyl (PAB) spacer . This modular architecture enables precise, targeted delivery and the intracellular, protease-triggered release of MMAE, a key feature for potent and selective cancer cell killing [1].

ADC linker-payload conjugation SuO amine-reactive group enables lysine-directed antibody attachment
Protease-triggered release Glu-Val-Cit-PAB linker cleaved by intracellular cathepsin B for payload liberation
Cytotoxicity endpoint studies MMAE microtubule-disrupting payload supports cell viability and apoptosis readouts

SuO-Glu-Val-Cit-PAB-MMAE Substitution Risks


While several linker-payload constructs utilize the Val-Cit-PAB motif, their performance, stability, and ultimately, the therapeutic index of the resulting ADC are profoundly influenced by the specific linker terminus and sequence. Simple substitution of SuO-Glu-Val-Cit-PAB-MMAE with first-generation analogs like MC-Val-Cit-PAB-MMAE or Val-Cit-PAB-MMAE can lead to catastrophic failure in preclinical models. These failures stem from critical differences in plasma stability, where standard Val-Cit linkers exhibit significant lability in mouse plasma, leading to premature drug release and systemic toxicity [1]. The optimized Glu-Val-Cit sequence in SuO-Glu-Val-Cit-PAB-MMAE was specifically engineered to overcome this limitation, providing a decisive advantage in achieving the necessary stability for effective and safe in vivo evaluation [2].

Plasma stability may not transfer
Standard Val-Cit linkers show reduced mouse plasma stability; the Glu-Val-Cit sequence has reported higher half-life in bombesin conjugate models, but direct generalization requires validation.
Linker terminus changes conjugation outcome
MC-terminated analogs target thiols, while SuO targets primary amines; this alters attachment site, DAR distribution, and potential homogeneity.
In vivo performance is model-dependent
Even with identical linker-payload, antibody target, tumor type, and dosing schedule influence stability and endpoint readouts; substitution may require re-optimization.

SuO-Glu-Val-Cit-PAB-MMAE Performance Evidence


Enhanced Plasma Stability

The Glu-Val-Cit-PAB linker exhibits substantially improved stability in mouse plasma compared to the standard Val-Cit-PAB linker. The poor stability of Val-Cit conjugates in mouse plasma is a well-documented liability that confounds in vivo efficacy and safety assessments [1]. The addition of the glutamic acid residue to the N-terminus of the dipeptide sequence significantly enhances resistance to circulating esterases and proteases, thereby extending the conjugate's half-life in circulation [2].

Enhanced Plasma Stability
Cross-study comparable
t½ = 8.4 h (mouse plasma)
vs. Val-Cit-PAB (poor stability)
Supports plasma stability interpretation for murine ADC models
Bombesin conjugate (BN-EVcM1); in vitro incubation at 37°C
ADC Linker Stability Plasma Half-Life Peptide Drug Conjugates

Complete MMAE Payload Release

The SuO-Glu-Val-Cit-PAB linker is designed for efficient intracellular cleavage by lysosomal proteases, primarily cathepsin B, which is overexpressed in many cancers . Studies on a conjugate bearing the same Glu-Val-Cit-PABC linker and MMAE payload demonstrated that this system facilitates the complete and traceless release of free MMAE within 24 hours [1]. This rapid and quantitative release is essential for maximizing the cytotoxic effect upon internalization.

Payload Release Completeness
Cross-study comparable
100% free MMAE
within 24 h
Supports intracellular release endpoint interpretation
Cathepsin B cleavage assay; bombesin conjugate context
Intracellular Drug Release Cathepsin B Cleavage ADC Pharmacodynamics

In Vitro Cytotoxicity Profile

Conjugates utilizing the Glu-Val-Cit-PAB-MMAE architecture have demonstrated potent, concentration-dependent cytotoxicity against cancer cells. In a study using the human prostate cancer cell line PC-3, a bombesin-conjugate (BN-EVcM1) featuring the Glu-Val-Cit-PABC linker and MMAE payload exhibited significant antiproliferative activity [1].

In Vitro Cytotoxicity
Cross-study comparable
IC₅₀ 29.6 nM
PC-3 cells, 72 h
Reported cell-model response context
Bombesin-MMAE conjugate; prostate cancer cell endpoint
IC50 Cytotoxicity Assay Prostate Cancer

Amine-Reactive SuO Conjugation Chemistry

The Succinimidyl Oxycarbonyl (SuO) functional group in SuO-Glu-Val-Cit-PAB-MMAE offers a distinct advantage in conjugation chemistry over the commonly used Maleimidocaproyl (MC) group found in MC-Val-Cit-PAB-MMAE . While the MC group reacts specifically with free thiols on antibodies (e.g., from reduced interchain disulfides), the SuO group is an amine-reactive moiety designed to form stable amide bonds with lysine residues . This enables alternative conjugation strategies that can be optimized to avoid the instability sometimes associated with the retro-Michael addition of maleimide linkers, potentially leading to ADCs with improved homogeneity and in vivo performance [1].

SuO Conjugation Chemistry
Class-level inference
SuO (amine-reactive amide bond)
vs. MC (thiol-reactive maleimide)
Supports conjugation stability comparison
Class-level; amide vs. thiosuccinimide stability requires review
Bioconjugation Site-Specific Conjugation ADC Manufacturing

SuO-Glu-Val-Cit-PAB-MMAE Application Scenarios


High-Stability ADCs for Solid Tumors

This scenario applies when an ADC program is targeting a solid tumor indication where the antibody must circulate for an extended period to achieve sufficient tumor accumulation. The use of SuO-Glu-Val-Cit-PAB-MMAE is indicated due to the documented superiority of the Glu-Val-Cit sequence over standard Val-Cit in mouse plasma [1]. This enhanced stability minimizes premature payload release, thereby reducing systemic toxicity and ensuring that a higher proportion of the intact ADC reaches the tumor, which is critical for establishing an accurate and favorable therapeutic index in preclinical murine models.

Lysine-Based Site-Specific Conjugation

SuO-Glu-Val-Cit-PAB-MMAE is the preferred drug-linker construct for conjugation strategies that rely on amine-reactive chemistry, such as targeting engineered surface lysine residues for site-specific attachment . The SuO group's reactivity with primary amines allows for controlled conjugation away from the antibody's interchain disulfide bonds. This approach can be used to generate more homogeneous ADC species with defined drug-to-antibody ratios (DARs), a strategy that has been linked to improved pharmacokinetic profiles and a wider therapeutic window compared to heterogeneous ADCs produced by traditional cysteine-based conjugation [2].

Accelerated PDC SAR Studies

For structure-activity relationship (SAR) campaigns exploring novel targeting ligands beyond antibodies, such as peptides, the Glu-Val-Cit-PAB-MMAE module serves as a high-performance, standardized cytotoxic warhead. As demonstrated in bombesin-conjugate studies [1], this system provides a reliable platform with established stability (t½ 8.4 h in mouse plasma) and release kinetics (full MMAE release within 24 h). Using this well-characterized module allows researchers to isolate the biological performance of a new targeting ligand (e.g., affinity, internalization) from the variability of an untested linker-payload system, thereby accelerating the optimization and selection of lead candidates.

Application
Selection Property
Validation Focus
Solid tumor ADC research models
Plasma stability profile of Glu-Val-Cit linker
Intact ADC tumor accumulation and systemic exposure context
Site-specific lysine conjugation research
Amine-reactive SuO conjugation chemistry
ADC homogeneity and DAR reproducibility
Peptide-drug conjugate (PDC) SAR studies
Linker-payload module with reported stability & release
Payload release kinetics and cytotoxicity endpoint benchmark

Technical Documentation Hub

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35 linked technical documents
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